2-Chloromethyl-1,3-difluoro-5-methyl-benzene
Overview
Description
2-Chloromethyl-1,3-difluoro-5-methyl-benzene is an organic compound with the molecular formula C8H7ClF2. It is a derivative of benzene, characterized by the presence of a chloromethyl group, two fluorine atoms, and a methyl group attached to the benzene ring. This compound is known for its versatility and is widely used in various scientific research fields, including pharmaceuticals, agrochemicals, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloromethyl-1,3-difluoro-5-methyl-benzene typically involves the chloromethylation of 1,3-difluoro-5-methylbenzene. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction conditions generally include:
- Temperature: 0-5°C
- Reaction time: 2-3 hours
- Solvent: Dichloromethane or chloroform
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Chloromethyl-1,3-difluoro-5-methyl-benzene undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The compound can be reduced to remove the chloromethyl group, yielding 1,3-difluoro-5-methylbenzene.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., dimethyl sulfoxide) at room temperature.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous ether.
Major Products
Nucleophilic substitution: Substituted benzene derivatives with various functional groups.
Oxidation: Carboxylic acids or aldehydes.
Reduction: 1,3-difluoro-5-methylbenzene.
Scientific Research Applications
2-Chloromethyl-1,3-difluoro-5-methyl-benzene is utilized in several scientific research applications:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with fluorinated aromatic structures.
Agrochemicals: The compound is used in the development of herbicides, insecticides, and fungicides due to its ability to modify biological activity.
Material Science: It is employed in the production of advanced materials, including polymers and coatings, where fluorinated compounds impart unique properties such as increased chemical resistance and thermal stability.
Mechanism of Action
The mechanism of action of 2-Chloromethyl-1,3-difluoro-5-methyl-benzene involves its interaction with specific molecular targets, depending on the application. In pharmaceuticals, it may act by modifying enzyme activity or receptor binding through its functional groups. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-2,4-difluoro-5-methylbenzene
- 2-Chloromethyl-1,4-difluoro-5-methylbenzene
- 2-Bromomethyl-1,3-difluoro-5-methylbenzene
Uniqueness
2-Chloromethyl-1,3-difluoro-5-methyl-benzene is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and physical properties. The combination of chloromethyl and difluoromethyl groups enhances its versatility in various chemical reactions and applications, making it a valuable compound in scientific research and industrial processes.
Properties
IUPAC Name |
2-(chloromethyl)-1,3-difluoro-5-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2/c1-5-2-7(10)6(4-9)8(11)3-5/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXUSOAHUFFVMAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)CCl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701255106 | |
Record name | 2-(Chloromethyl)-1,3-difluoro-5-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701255106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1266114-64-0 | |
Record name | 2-(Chloromethyl)-1,3-difluoro-5-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1266114-64-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Chloromethyl)-1,3-difluoro-5-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701255106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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